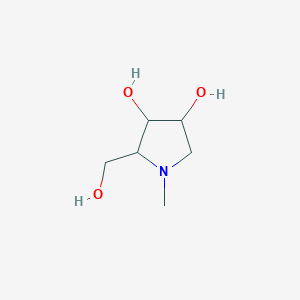

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol

Beschreibung

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVOJPDDTVFNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol typically involves the reaction of 1-methylpyrrolidine with formaldehyde and a suitable reducing agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydroxymethyl and diol groups. The reaction is usually carried out at controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The use of environmentally friendly reagents and solvents is also a key consideration in industrial production to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol has been explored for its potential therapeutic applications:

- Enzyme Inhibition : The compound acts as an imino sugar analog, inhibiting glycosidases and potentially modulating metabolic pathways related to diseases such as diabetes and cancer. Studies have shown that it can inhibit specific enzymes involved in carbohydrate metabolism with IC50 values below 10 µM .

- Antiviral and Antitumor Activities : Due to its structural similarity to naturally occurring sugars, it has been investigated for antiviral properties and its ability to inhibit tumor growth. Research indicates that compounds with similar structures may exhibit significant biological activity against various pathogens .

Biochemical Assays

The compound serves as a ligand in biochemical assays due to its ability to mimic substrate structures recognized by enzymes. This property allows researchers to study enzyme specificity and interactions within metabolic pathways.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a chiral building block for synthesizing complex organic molecules. Its unique reactivity makes it valuable in the production of fine chemicals and pharmaceuticals.

Case Studies

Several studies have highlighted the applications of this compound:

- A study published in Organic & Biomolecular Chemistry demonstrated the synthesis of novel pyrrolidine derivatives that showed inhibitory effects against glycosidases and Mycobacterium tuberculosis .

- Research on polyhydroxylated pyrrolidines has established their role as glycosidase inhibitors with potential therapeutic implications in treating metabolic disorders .

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also act as a substrate or inhibitor in enzymatic reactions, modulating biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrrolidine and tetrahydrofuran derivatives are outlined below. Key comparisons focus on biological activity, synthesis, and electronic properties.

Structural Analogues

Tetrahydrofuran Analogues

Electronic Properties

- HOMO/LUMO Analysis : Pyrrolidine derivatives (e.g., Candidate 48) exhibit HOMO localization on the diol-hydroxymethyl moiety, enabling nucleophilic interactions. Tetrahydrofuran analogs (e.g., Candidate 182) display LUMO localization on the purine ring, favoring electrophilic reactivity .

- Energy Gaps : Candidate 48 (pyrrolidine) has a higher energy gap (0.210 kcal/mol) than Candidate 182 (tetrahydrofuran; 0.128 kcal/mol), indicating lower reactivity but greater stability .

Biologische Aktivität

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol, also known as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrrolidine ring with hydroxymethyl and methyl substituents. Its stereochemistry is crucial for its biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃NO₃ |

| Molecular Weight | 115.17 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can lead to altered metabolic pathways and has implications in various therapeutic areas, including cancer treatment and infectious diseases.

Key Mechanisms:

- Glycosidase Inhibition : DAB has been shown to inhibit a range of glycosidases, including those involved in carbohydrate metabolism. This property is particularly relevant in the context of diabetes management and cancer therapy .

- Antimicrobial Activity : Studies indicate that DAB derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives.

Case Study 1: Inhibition of Glycosidases

A study demonstrated that DAB and its derivatives were effective inhibitors of commercial glycosidases and rat intestinal disaccharidases. The inhibitory profile varied significantly among different derivatives, indicating the potential for tailored therapeutic applications .

Case Study 2: Anticancer Properties

Research focusing on the anticancer activity of pyrrolidine derivatives revealed that compounds similar to DAB exhibited strong antiproliferative effects on pancreatic tumor cells. The presence of hydroxymethyl groups was crucial for enhancing their biological activity .

Case Study 3: Antimicrobial Effects

In another investigation, certain DAB derivatives showed promising activity against the H37Rv strain of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Applications

The unique properties of this compound make it a valuable compound across various fields:

- Pharmaceutical Development : Its role as a glycosidase inhibitor positions it as a candidate for developing treatments for diabetes and cancer.

- Antimicrobial Agents : The compound's effectiveness against tuberculosis opens avenues for new antibiotic therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol, and how can stereochemical purity be ensured?

The synthesis of this polyhydroxylated pyrrolidine derivative typically involves cyclization strategies with careful protection/deprotection of hydroxyl groups. A plausible route includes:

- Step 1 : Formation of the pyrrolidine ring via reductive amination or cycloaddition, using NaH/MeI for methylation (as seen in analogous heterocyclic syntheses ).

- Step 2 : Hydroxymethyl and diol group installation via oxidation or hydroxylation reactions, potentially employing MnO₂ or Pd-catalyzed couplings .

- Stereochemical control : Use chiral auxiliaries or enzymatic resolution to ensure configuration at C-1, C-3, and C-4. Chiral HPLC (e.g., Ph. Eur. methods ) or polarimetry can verify enantiopurity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals from hydroxyl and methyl groups .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect impurities.

- HPLC : Reverse-phase or hydrophilic interaction chromatography (HILIC) with UV/ELSD detection, calibrated against pharmacopeial reference standards (e.g., Ph. Eur. guidelines ).

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood to prevent inhalation of fine powders .

- First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry applications?

- Analog synthesis : Modify substituents (e.g., replace hydroxymethyl with boronic acids or fluorinated groups) using Pd-catalyzed cross-couplings .

- Biological assays : Test analogs for target binding (e.g., glycosidase inhibition) via enzyme kinetics or cellular assays. Compare IC₅₀ values to correlate substituent effects with activity .

- Computational modeling : Perform molecular docking to predict interactions with biological targets (e.g., carbohydrate-processing enzymes).

Q. What strategies resolve contradictions in reported data on the compound’s stability under varying pH/temperature conditions?

- Controlled stability studies : Incubate the compound at pH 2–12 (buffers) and 25–60°C, monitoring degradation via HPLC-MS. Use Arrhenius plots to predict shelf-life .

- Contradiction analysis : Compare degradation products across studies; discrepancies may arise from impurity profiles (e.g., residual catalysts) or analytical method sensitivity .

Q. How can researchers optimize chiral separation methods for diastereomers of this compound?

- Chiral stationary phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with polar mobile phases (hexane/isopropanol).

- Method validation : Apply ICH guidelines for precision, accuracy, and detection limits. Cross-reference with impurity standards (e.g., EP/WHO reference materials ).

Q. What advanced techniques validate the compound’s role in glycosidase inhibition mechanisms?

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., α-glucosidase) to visualize binding modes.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to assess entropy/enthalpy contributions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.